Perdeuteration Delivers a +7 Da Mass Shift for Unambiguous GC-MS Detection
2-Chloropropane-d7 is perdeuterated, incorporating seven deuterium atoms at all hydrogen positions . This contrasts with alternative deuterated analogs such as 2-Chloropropane-1,1,1-d3 (+3 Da shift) and 2-Chloropropane-1,1,1,3,3,3-d6 (+6 Da shift) . The +7 Da mass difference ensures baseline separation of the internal standard's molecular ion from the analyte's isotopic envelope, minimizing spectral overlap and enhancing signal-to-noise in selected ion monitoring (SIM) mode .
| Evidence Dimension | Mass difference from non-deuterated analyte (Δ Da) |
|---|---|
| Target Compound Data | +7 Da (C3D7Cl, MW 85.59) |
| Comparator Or Baseline | 2-Chloropropane-1,1,1-d3: +3 Da (MW 81.56) ; 2-Chloropropane-1,1,1,3,3,3-d6: +6 Da (MW 84.58) |
| Quantified Difference | +7 Da vs +3 Da and +6 Da; +7 Da is the maximum achievable mass shift for this molecule |
| Conditions | GC-MS analysis in electron ionization (EI) mode, full scan or SIM acquisition |
Why This Matters
A larger mass shift reduces interference from the analyte's natural isotopic distribution, which is critical for achieving low limits of quantification (LLOQ) in trace analysis of volatile organic compounds.
